molecular formula C32H36Cl4N6S2Zn B3422672 Methylene Blue, zinc chloride double salt CAS No. 26283-09-0

Methylene Blue, zinc chloride double salt

Cat. No.: B3422672
CAS No.: 26283-09-0
M. Wt: 776.0 g/mol
InChI Key: KVMOXJPZQMCQGD-UHFFFAOYSA-J
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Description

Historical Trajectories of Synthesis and Early Characterization

The history of Methylene Blue itself dates back to its discovery by Heinrich Caro in 1876. The synthesis of its zinc chloride double salt form became an integral part of its commercial manufacturing process. Early synthetic routes often involved the oxidation and cyclization of N,N-dimethyl-p-phenylenediamine and N,N-dimethylaniline in the presence of agents like manganese dioxide and copper sulfate (B86663). google.com The final step in many of these processes involved the isolation of the dye as its zinc chloride double salt, which was found to be a stable and easily handled form of the product. google.com

One of the key historical challenges in the synthesis was the reliance on toxic oxidizing agents such as dichromates, which created significant environmental concerns due to the generation of chromium-containing waste. google.com A significant advancement in the synthesis of Methylene Blue and its zinc chloride double salt was the development of processes that utilized manganese dioxide as the oxidizing agent, thereby avoiding the use of toxic dichromates. google.com This innovation not only provided a more environmentally benign method but also resulted in high-quality products in excellent yields. google.com

Another described synthetic pathway involves starting with N,N-dimethyl p-phenylene diamine hydrochlorate, which is oxidized with sodium dichromate and substituted with sodium thiosulfate (B1220275). This intermediate is then condensed with N,N-dimethylaniline and oxidized with manganese dioxide to yield the Methylene Blue zinc chloride salt. google.com

Early characterization of the compound focused on its properties as a dye and stain. Its deep blue color in solution made it valuable for textile and paper dyeing. macsenlab.com Basic physical and chemical properties were established, such as its appearance as a dark brown or deep purple powder and its solubility in water to form a clear blue solution. himedialabs.comsigmaaldrich.com

Table 1: Chemical Identifiers for Methylene Blue, Zinc Chloride Double Salt

Identifier Value Source
CAS Number 26283-09-0 nih.gov
Molecular Formula C₃₂H₃₆Cl₄N₆S₂Zn nih.gov
IUPAC Name dichlorozinc;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dichloride nih.gov

| Synonyms | Basic Blue 9 Zinc Chloride Double Salt, Methylene Blue 2B | nih.govmacsenlab.com |

Evolution of Research Paradigms for this compound

The research focus on this compound has evolved significantly from its initial applications as a simple dye. While its role in histology and cytology as a biological stain remains relevant, modern research has ventured into more complex and technologically advanced domains. himedialabs.com

A major paradigm shift has been the exploration of the compound's photochemical properties. Methylene Blue is a well-known photosensitizer, and this characteristic is being leveraged in the field of environmental remediation. Specifically, research has focused on its use as a model pollutant for testing the efficacy of photocatalytic materials. mdpi.com Studies frequently investigate the degradation of Methylene Blue using semiconductor nanoparticles, such as zinc oxide (ZnO), under UV or solar irradiation. mdpi.commdpi.com This line of research is critical for developing new technologies for wastewater treatment. mdpi.com The zinc component of the double salt is particularly relevant here, as zinc oxide nanoparticles are a key area of investigation for photocatalysis. mdpi.com

Another expanding area of research is in materials science, where the dye is incorporated into various matrices to create functional materials. The interaction between the Methylene Blue cation and different host materials can lead to novel optical and electronic properties. The zinc chloride component can influence the aggregation state and spectral properties of the dye within these systems.

Furthermore, the fluorescent properties of Methylene Blue are being explored for advanced imaging applications. researchgate.net Although much of this research is in the biomedical field, the fundamental chemical principles of its fluorescence and how the double salt formulation affects these properties are of great interest to chemical sciences. The ability of Methylene Blue to act as a fluorophore opens up possibilities for its use in chemical sensing and as a probe in various analytical techniques. researchgate.net

Current Landscape and Future Directions in Chemical Research on this compound

The current research landscape for this compound is characterized by its application in advanced oxidation processes and materials science. A significant focus is on environmental applications, particularly the photocatalytic degradation of organic pollutants. mdpi.com Researchers are actively investigating the optimization of photocatalytic systems using zinc-based nanomaterials to degrade Methylene Blue, which serves as a benchmark for dye pollution. mdpi.com The goal is to enhance the efficiency of these systems by modifying the catalyst structure and reaction conditions. mdpi.com

Future research is expected to delve deeper into the synergistic effects between the Methylene Blue cation and the zinc chloride complex in various applications. There is potential for designing novel hybrid materials where the double salt is a key component. These materials could have applications in areas such as solar energy conversion, chemical sensors, and electrochromic devices.

The unique spectroscopic properties of the compound also present opportunities for further investigation. Understanding the precise influence of the zinc chloride on the absorption and emission spectra of Methylene Blue could lead to the development of more sensitive and selective analytical methods.

Table 2: Spectroscopic Data for this compound

Parameter Wavelength (nm) Source
Absorption Maxima (λmax) 1 663-665 macsenlab.com
Absorption Maxima (λmax) 2 629-635 himedialabs.com
Absorption Maxima (λmax) 3 588-594 himedialabs.com
Absorption Maxima (λmax) 4 284-290 himedialabs.com

| Absorption Maxima (λmax) 5 | 242-248 | himedialabs.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorozinc;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N3S.4ClH.Zn/c2*1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;/h2*5-10H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMOXJPZQMCQGD-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36Cl4N6S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26283-09-0
Record name Methylene Blue, zinc chloride double salt
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Record name 3,7-Bis(dimethylamino)phenazathionium chloride, zinc chloride double salt
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Synthetic Methodologies and Preparative Chemistry of Methylene Blue, Zinc Chloride Double Salt

Established Synthetic Routes and Reaction Mechanisms

The commercial manufacture of Methylene Blue and its zinc chloride double salt has historically relied on well-defined oxidation and condensation reactions. These methods, while effective, are characterized by multi-step processes involving specific raw materials and reaction conditions.

The conventional synthesis of Methylene Blue, which can then be isolated as the zinc chloride double salt, begins with N,N-dimethyl-p-phenylenediamine. The process can be summarized in the following key stages:

Thiosulfonation: N,N-dimethyl-p-phenylenediamine is reacted with sodium thiosulfate (B1220275) in the presence of an oxidizing agent and an acid (sulfuric or hydrochloric acid) to form 2-amino-5-dimethylaminophenylthiosulfonic acid.

Indamine Formation: N,N-dimethylaniline is then added to the reaction mixture along with more oxidizing agent and acid. This step results in the formation of an indamine-thiosulfonic acid intermediate.

Cyclization and Oxidation: The final stage involves heating the mixture, often in the presence of a catalyst like copper sulfate (B86663), to induce cyclization and further oxidation, which completes the formation of the Methylene Blue cation.

To isolate the zinc chloride double salt, the pH of the mother liquor is adjusted to approximately 2-3 with hydrochloric acid, followed by the addition of zinc chloride. The double salt is then typically precipitated from the solution, a process that can be enhanced by "salting out" with the addition of a water-soluble salt like sodium chloride.

A common oxidizing agent in these traditional pathways is sodium dichromate. The entire process, from the initial reaction of N,N-dimethyl-p-phenylenediamine to the formation of the Methylene Blue zinc chloride salt, can be conducted as a "one-pot" synthesis, which is advantageous for industrial-scale production.

Table 1: Key Reactants in Traditional Synthesis

Reactant Role Reference
N,N-dimethyl-p-phenylenediamineStarting Material / Core Structure
Sodium ThiosulfateSulfur Source / Intermediate Stabilizer
Sodium DichromateOxidizing Agent
N,N-dimethylanilineCondensation Partner
Zinc ChlorideForms the double salt
Copper SulfateCatalyst for Cyclization/Oxidation
Hydrochloric/Sulfuric AcidAcidic Medium

A significant drawback of traditional synthesis is the use of dichromates, which are toxic and create environmental challenges due to the resulting chromium-containing sludge. This has led to research into alternative, less hazardous oxidizing agents.

Manganese dioxide has been successfully implemented as a substitute for dichromates in the synthesis of Methylene Blue and its zinc chloride double salt. The process remains largely the same, involving the conversion of N,N-dimethyl-p-phenylenediamine and its subsequent condensation and cyclization, but with manganese dioxide serving as the primary oxidizing agent in each step. This substitution offers the advantage of using an environmentally less toxic metal, which simplifies waste disposal and reduces handling costs. The use of manganese dioxide in the presence of copper sulfate has been shown to produce high-quality Methylene Blue in excellent yields.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has influenced the production of Methylene Blue, zinc chloride double salt.

The primary application of green chemistry principles to the synthesis of this compound has been the replacement of toxic reagents. The move away from sodium dichromate to manganese dioxide is a prime example of this effort. This change addresses several key principles of green chemistry:

Pollution Prevention: Eliminating the use of chromium compounds prevents the generation of toxic sludge.

Use of Less Hazardous Chemical Syntheses: Manganese dioxide is significantly less toxic to the environment than dichromates.

This modification results in a process that is not only safer but also more sustainable, reducing the environmental impact and costs associated with waste management.

Currently, there is limited information available in the public domain regarding the specific application of solid-state or solvent-free techniques for the synthesis of this compound. The established and documented methods predominantly rely on aqueous solvent systems to facilitate the multi-step reaction sequence.

Optimization of Reaction Parameters for Yield and Purity Enhancement

Achieving high yield and purity of the final product is crucial for industrial production. This is accomplished by carefully controlling various reaction parameters.

Key parameters that are optimized include:

Temperature: The different stages of the synthesis require distinct temperature ranges. For instance, the initial formation of 2-amino-5-dimethylaminophenyl thiosulfonic acid is typically carried out at a low temperature of 0°-15° C, while the final cyclization and oxidation step requires heating to 70°-98° C.

pH: The pH of the solution is critical, particularly for the isolation of the zinc chloride double salt. The mother liquor is adjusted to an acidic pH of about 2.5 to facilitate the precipitation of the salt upon the addition of zinc chloride.

Reagent Stoichiometry: The molar ratios of the reactants are carefully controlled. For example, in a process using manganese dioxide as the oxidizing agent, approximately 0.5 to 1.0 mole of zinc chloride is added per mole of the N,N-dimethyl-p-phenylenediamine starting material to form the double salt.

The optimization of these parameters is essential for maximizing product output and ensuring the desired quality of the this compound. Studies on the adsorption of Methylene Blue dye have also highlighted the importance of parameters like initial concentration, pH, and temperature, which can be relevant for understanding its behavior in solution during synthesis and purification.

Table 2: Optimized Reaction Conditions for Synthesis Using Manganese Dioxide

Parameter Value/Range Purpose Reference
Step 1 Temp. 0° - 15° CFormation of Thiosulfonic Acid Intermediate
Step 2 Temp. 0° - 20° CFormation of Indamine Intermediate
Step 3 Temp. 70° - 98° CCyclization and Methylene Blue Formation
pH for Salt Formation ~2.5Precipitation of Zinc Chloride Double Salt
Zinc Chloride Molar Ratio 0.5 - 1.0 (per mole of starting diamine)To ensure complete double salt formation

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound involve modifications to the core phenothiazine (B1677639) structure. These modifications can include the introduction of substituents on the aromatic rings or alterations to the N-alkyl groups. The synthesis of these analogues often follows similar principles to the preparation of Methylene Blue itself, involving oxidative coupling and cyclization reactions.

A notable analogue is Toluidine Blue O, zinc chloride double salt . Toluidine Blue O features a methyl group on one of the aromatic rings, which differentiates it from Methylene Blue. wikipedia.org The synthesis of its zinc chloride double salt also proceeds through the formation of an indamine thiosulfonic acid intermediate, followed by a ring-closure reaction in the presence of zinc chloride. google.com The process involves a three-stage synthesis, starting with the preparation of 2-amino-5-dimethylaminophenyl thiosulfonic acid, followed by the synthesis of the indamine thiosulfonic acid, and finally, the synthesis of Toluidine Blue O and its zinc chloride double salt. google.com

The synthetic pathway for Toluidine Blue O, zinc chloride double salt can be summarized as follows:

Synthesis of 2-amino-5-dimethylaminophenyl thiosulfonic acid: This initial stage is similar to the synthesis of the corresponding intermediate for Methylene Blue. google.com

Synthesis of indamine thiosulfonic acid: The intermediate from the first stage is condensed with o-toluidine. google.com

Synthesis of Toluidine Blue O and its zinc chloride double salt: The indamine thiosulfonic acid undergoes ring closure. The reaction mixture is cooled, and potassium dichromate is added, followed by the addition of a zinc chloride solution to precipitate the double salt. google.com

Another analogue is 1,9-Dimethyl-methylene blue, zinc chloride double salt , also known as Taylor's Blue. biosynth.com This derivative contains additional methyl groups on the aromatic rings. While specific synthetic details are less commonly documented in readily available literature, its structure suggests a synthesis involving appropriately substituted aniline (B41778) precursors.

Azure B , which is a demethylated derivative of Methylene Blue, can also be prepared as a zinc chloride double salt. researchgate.net The synthesis of Azure B itself is well-established, and its conversion to the zinc chloride salt would follow a similar precipitation procedure as with Methylene Blue. researchgate.net

The table below outlines the synthesis of a representative analogue, Toluidine Blue O, zinc chloride double salt:

StepReactants/IntermediatesReagents and ConditionsProduct
1. Indamine Formation 2-amino-5-dimethylaminophenyl thiosulfonic acid, o-ToluidineOxidizing agent (e.g., potassium dichromate)Indamine thiosulfonic acid
2. Cyclization and Precipitation Indamine thiosulfonic acidPotassium dichromate, Zinc chloride, Cooling to 10°C, then room temperatureToluidine Blue O, zinc chloride double salt

Advanced Structural Elucidation and Spectroscopic Characterization of Methylene Blue, Zinc Chloride Double Salt

Crystallographic Investigations

Detailed crystallographic studies on Methylene Blue, zinc chloride double salt are not widely reported. However, understanding the crystal structure of Methylene Blue hydrates provides a foundation for predicting the behavior of the double salt.

Single Crystal X-Ray Diffraction for Atomic Arrangement

To date, a complete single-crystal structure determination for this compound has not been published in peer-reviewed literature. Such a study would be invaluable in definitively establishing the coordination environment of the zinc ion, the specific interactions between the Methylene Blue cation and the zinc chloride complex anion, and the role of any solvent molecules within the crystal lattice.

For comparison, studies on Methylene Blue chloride hydrates have revealed a monoclinic crystal system for the pentahydrate form. It is plausible that the incorporation of the zinc chloride moiety would lead to a different crystal system and unit cell parameters.

Table 1: Anticipated Crystallographic Data from a Hypothetical SC-XRD Study

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal
Coordination Geometry of Zince.g., Tetrahedral, Octahedral
Bond Lengths and AnglesPrecise measurements of atomic connections
Presence of Solvent MoleculesIdentification and location of water or other solvents

Powder X-Ray Diffraction for Phase Analysis and Crystallinity

Polymorphism and Hydration State Analysis

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. The different polymorphs of a compound can exhibit varying physical properties. Similarly, the hydration state, or the number of water molecules incorporated into the crystal lattice, can significantly impact the crystal structure.

Methylene Blue chloride is known to exist in several hydration states, including a pentahydrate, dihydrates, and a monohydrate. It is highly probable that this compound also exhibits polymorphism and can exist in various hydration states. The specific crystalline form obtained would likely depend on the crystallization conditions, such as solvent, temperature, and humidity. For instance, some commercial formulations of the double salt are noted to contain approximately one mole of water per mole of the salt. nih.gov

Vibrational and Electronic Spectroscopic Analysis

Spectroscopic techniques are essential for probing the molecular vibrations and electronic transitions within a compound, providing insights into its functional groups and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a detailed fingerprint of the functional groups present in a molecule.

While a definitive FTIR spectrum specifically for the crystalline this compound is not widely published, the spectrum is expected to be dominated by the vibrational modes of the Methylene Blue cation. Key characteristic peaks for Methylene Blue include those associated with the C=N and C=C stretching vibrations of the aromatic rings, C-N stretching of the dimethylamino groups, and C-H bending vibrations. The presence of the zinc chloride complex may induce subtle shifts in the positions and intensities of these bands due to changes in the electronic environment and crystal packing forces.

Table 2: Characteristic FTIR Vibrational Bands of Methylene Blue

Wavenumber (cm⁻¹)Vibrational Assignment
~1600Aromatic C=C and C=N stretching
~1485Asymmetric C-N stretching of N(CH₃)₂
~1390Symmetric C-N stretching of N(CH₃)₂
~1330In-plane C-H bending
~1175C-H bending
~1140C-N stretching
~880C-H out-of-plane bending

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a characteristic molecular fingerprint.

Similar to FTIR, the Raman spectrum of this compound is expected to be largely composed of the vibrational modes of the Methylene Blue cation. Key Raman bands for Methylene Blue include the in-plane bending of the C-H bonds, stretching of the C-N and C-C bonds within the aromatic rings, and skeletal vibrations of the thiazine (B8601807) ring. The formation of the double salt may cause slight shifts in these bands.

Table 3: Prominent Raman Bands of Methylene Blue

Raman Shift (cm⁻¹)Vibrational Assignment
~1622Aromatic ring stretching
~1435Asymmetric C-N stretching
~1395Symmetric C-N stretching
~1182In-plane C-H bending
~770In-plane C-H bending
~448Skeletal bending of the aromatic rings

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Energy Levels

The electronic transitions and energy levels of this compound are primarily investigated using UV-Visible absorption and emission spectroscopy. The spectroscopic properties are dominated by the large, conjugated π-system of the Methylene Blue cation. The presence of the zinc chloride double salt does not significantly alter the primary absorption wavelength of the Methylene Blue chromophore aatbio.com.

The absorption spectrum of the compound in water is characterized by several distinct bands. The most intense absorption band in the visible region, which is responsible for the compound's deep blue color, occurs at approximately 662-668 nm aatbio.comnih.gov. This band is attributed to a π-π* electronic transition within the phenothiazine (B1677639) aromatic system. A secondary, less intense shoulder is often observed in the visible region around 600 nm. In the ultraviolet region, characteristic absorption bands appear around 292 nm and 246 nm, which are also associated with π-π* transitions within the aromatic rings sielc.com.

While detailed emission spectroscopic data for the zinc chloride double salt specifically is not extensively documented in publicly available literature, the Methylene Blue cation is known to be fluorescent. Upon excitation at its absorption maximum, it is expected to exhibit fluorescence emission at a longer wavelength, typically in the range of 680-700 nm. The formation of the double salt is not anticipated to cause a major shift in the emission maximum, although changes in the fluorescence quantum yield could occur due to interactions with the zinc chloride complex.

Below is a table summarizing the typical UV-Visible absorption maxima for a related compound, New Methylene Blue N, zinc chloride double salt, which provides a reference for the electronic transitions.

Wavelength Range (λmax)Molar Absorption Coefficient (ε)Associated Transition
629-635 nm≥44000 M⁻¹cm⁻¹π-π
588-594 nm≥36000 M⁻¹cm⁻¹π-π (Vibronic shoulder)
284-290 nm≥28000 M⁻¹cm⁻¹π-π
242-248 nm≥16000 M⁻¹cm⁻¹π-π
Data derived from specifications for New Methylene Blue N, zinc chloride double salt sigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

¹H NMR: The proton NMR spectrum of the Methylene Blue cation would show characteristic signals for the aromatic protons and the methyl protons of the dimethylamino groups. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm) due to their varied electronic environments. The twelve protons of the four N-methyl groups would give rise to a sharp, intense singlet in the upfield region (around 3.3-3.4 ppm).

¹³C NMR: The carbon NMR spectrum offers further structural confirmation. The aromatic carbons would resonate over a broad range in the downfield region (105-155 ppm). The carbon atoms of the N-methyl groups would appear as a single peak in the upfield region, typically around 40-41 ppm.

The following tables present the expected chemical shifts for the Methylene Blue cation based on available spectral data.

¹H NMR Chemical Shifts for Methylene Blue Cation

Proton Assignment Chemical Shift (δ) ppm
Aromatic Protons 7.84
Aromatic Protons 7.44
N-Methyl Protons 3.35

Data is for the Methylene Blue cation chemicalbook.com.

¹³C NMR Chemical Shifts for Methylene Blue Cation

Carbon Assignment Chemical Shift (δ) ppm
C (quaternary, aromatic) 153.67
C (quaternary, aromatic) 137.64
CH (aromatic) 134.82
CH (aromatic) 133.35
C (quaternary, aromatic) 118.83
CH (aromatic) 106.63
N-CH₃ 40.95

Data is for the Methylene Blue cation chemicalbook.com.

Mass Spectrometric Studies for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and investigating the fragmentation pathways of the Methylene Blue cation. In the mass spectrum of the this compound, the analysis would focus on the cationic part, [C₁₆H₁₈N₃S]⁺.

The molecular ion peak (M⁺) for the Methylene Blue cation would be observed at a mass-to-charge ratio (m/z) of 284. High-resolution mass spectrometry would confirm the elemental composition of this ion. The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would reveal characteristic losses. A common fragmentation pathway involves the loss of a methyl group (•CH₃), leading to a significant fragment ion at m/z 270. Further fragmentation can lead to the cleavage of the aromatic rings, producing smaller charged fragments. The presence of the zinc chloride moiety would not be directly observed as a single entity in a typical organic mass spectrum but its components might be detected under specific analytical conditions. The computed molecular weight for the full double salt, (C₁₆H₁₈N₃S)₂ZnCl₄, is approximately 776.0 g/mol nih.gov.

Expected Mass Spectrometric Data for the Methylene Blue Cation

m/z Assignment
284 [M]⁺ (Molecular Ion)
270 [M - CH₃]⁺
256 [M - 2CH₃]⁺ or Azure A

Fragmentation data based on studies of Methylene Blue degradation products researchgate.netresearchgate.net.

Thermogravimetric Analysis and Thermal Stability Studies

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of this compound. The analysis involves monitoring the change in mass of the sample as a function of increasing temperature.

Studies on related compounds indicate that the this compound is thermally stable up to a certain temperature, after which it undergoes decomposition. For instance, New Methylene Blue N, zinc chloride double salt, shows a decomposition temperature above 240 °C sigmaaldrich.com. Similarly, the 1,9-dimethyl derivative decomposes at around 250 °C krackeler.com. TGA of pure methylene blue powder indicates a mass loss of about 20% at 200 °C, with complete decomposition occurring by 900 °C researchgate.net.

A typical TGA curve for this compound would likely show an initial small weight loss at lower temperatures (below 150 °C), corresponding to the loss of any hydrated water molecules. This would be followed by a plateau of thermal stability. The major decomposition of the organic Methylene Blue cation would then occur at higher temperatures, likely in multiple stages, corresponding to the breakdown of the phenothiazine structure. The final residual mass at high temperatures would correspond to the non-volatile zinc oxide formed from the decomposition of zinc chloride.

Thermal Decomposition Data for Related Methylene Blue Compounds

Compound Event Temperature Range Mass Loss
Methylene Blue Powder Initial Decomposition Starts ~200 °C ~20%
Methylene Blue Powder Final Decomposition Up to 900 °C ~100%
New Methylene Blue N, ZnCl₂ Decomposition Point > 240 °C -
1,9-Dimethyl-Methylene Blue, ZnCl₂ Decomposition Point ~250 °C -

Data compiled from various sources sigmaaldrich.comkrackeler.comresearchgate.net.

Computational Chemistry and Theoretical Studies of Methylene Blue, Zinc Chloride Double Salt

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly for the Methylene Blue cation (MB+), have provided significant insights into its electronic structure, which is foundational to understanding the double salt. The MB+ cation possesses a tricyclic phenothiazine (B1677639) ring system, which is the source of its characteristic intense blue color.

The electronic structure of MB+ has been a subject of numerous theoretical investigations. The positive charge is primarily localized on the sulfur and nitrogen atoms of the phenothiazine ring, with the terminal dimethylamino groups also bearing significant positive charges. This charge distribution is crucial for its interaction with other molecules and ions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions. For the Methylene Blue cation, the HOMO is typically localized on the phenothiazine ring system, while the LUMO is also distributed across the conjugated structure. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of maximum absorption (λ_max). Theoretical calculations have estimated the HOMO-LUMO gap of the Methylene Blue cation to be in the range that corresponds to absorption in the visible spectrum.

Density Functional Theory (DFT) for Molecular and Crystal Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and crystal properties of materials. For Methylene Blue, DFT studies have been instrumental in understanding its adsorption on various surfaces and its degradation pathways.

While specific DFT studies on the crystal structure of Methylene Blue, zinc chloride double salt are not widely available, research on the adsorption of Methylene Blue on zinc oxide (ZnO) surfaces provides valuable insights. researchgate.netscielo.org.mx These studies show that the interaction is primarily electrostatic, with the positively charged MB+ cation binding to the negatively charged oxygen atoms on the ZnO surface. researchgate.netscielo.org.mx The adsorption energy is significant, indicating a strong interaction. scielo.org.mx This suggests that in the double salt, the electrostatic forces between the MB+ cations and the tetrachlorozincate anions are the primary drivers of crystal formation.

DFT calculations have also been employed to study the electronic properties of Methylene Blue in different environments. These calculations confirm that the HOMO-LUMO gap is sensitive to the surrounding medium, which can affect its color and photochemical properties. The presence of the zinc chloride salt is expected to influence the electronic environment of the MB+ cation, potentially causing shifts in its absorption spectrum compared to the simple hydrochloride salt.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. MD simulations of Methylene Blue have provided detailed information about its conformational flexibility and its interactions with solvent molecules and biomolecules.

The Methylene Blue cation is a relatively rigid molecule due to its tricyclic structure. However, the dimethylamino groups can rotate, and the entire molecule can undergo vibrational motions. MD simulations have shown that in aqueous solutions, water molecules form a structured hydration shell around the MB+ cation, particularly around the charged nitrogen and sulfur atoms.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, based on quantum mechanics, can predict various spectroscopic properties of molecules, including UV-Vis absorption spectra. For Methylene Blue, time-dependent density functional theory (TD-DFT) is a common method used to calculate its electronic absorption spectrum.

Theoretical studies have successfully reproduced the main features of the experimental UV-Vis spectrum of Methylene Blue, which is characterized by a strong absorption band in the red region of the visible spectrum (around 660-670 nm) and another significant band in the UV region. The main visible absorption corresponds to the HOMO-LUMO transition (a π-π* transition).

The presence of the zinc chloride in the double salt can potentially influence the spectroscopic signatures of Methylene Blue. The electrostatic field created by the [ZnCl₄]²⁻ anions can perturb the electronic energy levels of the MB+ cation, leading to a shift in the absorption maxima (a phenomenon known as solvatochromism, though in this case, it would be due to the ionic environment of the crystal). However, without specific theoretical studies on the double salt, the exact nature and magnitude of this shift remain speculative.

Theoretical Modeling of Redox Behavior and Electron Transfer Pathways

Methylene Blue is a well-known redox-active compound, capable of undergoing reversible reduction to its colorless form, Leuco-Methylene Blue. Theoretical models have been developed to understand its redox behavior and the mechanisms of electron transfer.

The standard reduction potential of the MB+/Leuco-MB couple is a key parameter that has been investigated both experimentally and theoretically. Computational studies can predict this potential by calculating the free energy change associated with the reduction reaction. The electron transfer process involves the addition of two electrons and a proton to the MB+ cation.

Advanced Analytical Methodologies for Methylene Blue, Zinc Chloride Double Salt

Chromatographic Separation and Quantification Techniques

Chromatography is a powerful technique for separating components of a mixture. For Methylene Blue, zinc chloride double salt, both high-performance liquid chromatography and thin-layer chromatography are valuable for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of Methylene Blue. The purity of commercial Methylene Blue dyes often does not exceed 70%, necessitating reliable methods to separate the main component from related impurities. bohrium.com Mixed-mode chromatography, which combines two or more separation mechanisms in a single system, has proven effective.

For instance, Methylene Blue can be effectively retained and analyzed using a Primesep 100 mixed-mode stationary phase column. bohrium.com This method uses a straightforward isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and a sulfuric acid (H₂SO₄) buffer. bohrium.com Detection is typically carried out using a UV detector at a wavelength of 600 nm, which provides high resolution and good peak symmetry. bohrium.com Alternative methods have been developed using Primesep C (reversed-phase cation-exchange) and Primesep D (reversed-phase anion-exchange) columns, which offer flexibility in buffer selection, making them compatible with UV, mass spectrometry (LC/MS), and preparative chromatography applications. bohrium.com

A sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has also been developed for determining Methylene Blue and its metabolites. This method involves extraction with acetonitrile, a clean-up step using alumina-neutral cartridges, and separation on a C18 column. scribd.com

Table 1: Example HPLC Conditions for Methylene Blue Analysis

Parameter Condition 1 Condition 2
Column Primesep 100 (mixed-mode) Sunfire C18
Mobile Phase Water, Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄) Isocratic Acetonitrile-Acetate Buffer
Detection UV at 600 nm Tandem Mass Spectrometry (MS/MS)
Reference bohrium.com scribd.com

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method used for the separation and identification of Methylene Blue and its related thiazine (B8601807) dyes and degradation products. bohrium.com It is particularly useful for assessing the purity of the dye and identifying related substances. yydbzz.com

The standard stationary phase for this application is a TLC plate coated with silica (B1680970) gel. yydbzz.com The choice of the mobile phase is critical for achieving good separation. A common solvent system consists of a mixture of water, n-butanol, and glacial acetic acid (e.g., in a 100:80:20 ratio), where the upper layer of the shaken mixture is used for development. yydbzz.com Another effective mobile phase for separating Methylene Blue from its related compounds like azures A, B, and C, and thionine (B1682319) is a combination of 95% ethanol, chloroform, and acetic acid (85:10:5). bohrium.com

During the TLC process, it is crucial to protect the chromatograms from light, as Methylene Blue can undergo photodegradation, leading to inaccurate results. bohrium.com Detection of the separated spots can be performed under natural light due to the dye's color or under UV light at 254 nm for enhanced sensitivity. yydbzz.com

Table 2: TLC Systems for Methylene Blue Separation

Component System 1 System 2
Stationary Phase Silica Gel G Silica Gel
Mobile Phase 95% Ethanol, Chloroform, Acetic Acid (85:10:5) Upper layer of Water, n-Butanol, Glacial Acetic Acid (100:80:20)
Development Triple development Standard development in chamber
Detection Visual (shielded from light) Natural light and UV light (254 nm)
Reference bohrium.com yydbzz.com

Spectrophotometric Assays for Trace Analysis and Quantification

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of Methylene Blue in various solutions. This method is based on the principle that Methylene Blue absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration.

The Methylene Blue cation (MB⁺) has a characteristic intense blue color in aqueous solution, with a primary absorption maximum (λmax) typically observed between 660 nm and 665 nm. flinnsci.casemanticscholar.org This peak corresponds to the electronic transitions within the phenothiazine (B1677639) chromophore. Additional absorption peaks are found in the UV region, specifically around 246 nm and 292 nm. bohrium.com For quantitative analysis, measurements are almost always performed at the λmax in the visible range to maximize sensitivity and minimize interference.

Spectrophotometric methods are frequently employed to monitor the degradation of Methylene Blue in environmental remediation studies, such as photocatalysis. semanticscholar.orgterrificscience.org By measuring the decrease in absorbance at its λmax over time, the efficiency of the degradation process can be accurately calculated. The method is valued for its simplicity, speed, and cost-effectiveness.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity, rapid response, and portability for the detection and characterization of Methylene Blue. These techniques rely on measuring the changes in electrical signals (such as current or potential) resulting from the redox reactions of the Methylene Blue molecule at an electrode surface.

Voltammetric techniques, particularly cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for studying the redox behavior of Methylene Blue. yydbzz.comflinnsci.ca In CV, the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. This provides information about the electrochemical processes occurring at the electrode. flinnsci.ca Methylene Blue exhibits well-defined redox peaks corresponding to its reduction to the colorless Leucomethylene Blue (LMB) and its subsequent re-oxidation back to Methylene Blue.

Square wave voltammetry (SWV) is a more sensitive and rapid technique that is often used for quantitative analysis. It applies a potential waveform that is a superposition of a square wave and a staircase potential ramp. This method enhances the signal-to-noise ratio, allowing for lower detection limits compared to CV. For example, using a glassy carbon electrode modified with amino-group-functionalized multi-walled carbon nanotubes, SWV has been used to detect Methylene Blue with a maximum current response at an oxidation potential of -0.24 V.

The development of advanced electrochemical sensors has significantly improved the sensitivity and selectivity of Methylene Blue detection. These sensors are typically based on modifying the surface of a standard electrode (like a glassy carbon electrode, GCE) with nanomaterials that enhance the electrochemical signal.

Various materials have been successfully used to fabricate these sensors:

Carbon-based Nanomaterials: Amino-group-functionalized multi-walled carbon nanotubes (NH₂-fMWCNTs) have been shown to enhance the electrocatalytic activity towards the cationic Methylene Blue dye, achieving a very low limit of detection (LOD) of 0.21 nM.

Metal Nanoparticles: Silver nanoparticles (AgNPs), both chemically and green-synthesized, decorating multiwalled carbon nanotubes have been used to modify electrodes. yydbzz.com These sensors have demonstrated excellent performance, with LODs in the picomolar (pM) range. yydbzz.com

Metal Oxides: Nanoparticles of nickel oxide combined with nitrogen carbon quantum dots have been incorporated into a carbon paste electrode for Methylene Blue determination.

These modified electrodes not only lower the detection limit but also improve the stability and reproducibility of the measurements, making them suitable for trace analysis in complex samples. yydbzz.com

Table 3: Performance of Various Electrochemical Sensors for Methylene Blue Detection

Electrode Modifier Analytical Technique Limit of Detection (LOD) Linear Range Reference
NH₂-fMWCNTs Square Wave Voltammetry 0.21 nM 0.01 µM - 0.5 µM
Nickel Oxide-Nitrogen Carbon Quantum Dots Cyclic Voltammetry 0.039 mg L⁻¹ (reduction) 7.99 - 31.98 mg L⁻¹
Green Synthesized AgNPs/MWCNT Square Wave Voltammetry 2.935 pM Not Specified yydbzz.com
Chemically Synthesized AgNPs/MWCNT Square Wave Voltammetry 4.684 pM Not Specified yydbzz.com

Hyphenated Analytical Techniques

Hyphenated techniques couple a high-resolution separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a sensitive detection method, most commonly mass spectrometry (MS). This combination provides comprehensive analytical data, enabling the unambiguous identification and quantification of the analyte.

Liquid chromatography-mass spectrometry is a premier technique for the analysis of non-volatile and thermally labile compounds like Methylene Blue. In LC-MS, the Methylene Blue cation is separated from other components in a sample on a chromatographic column before being introduced into the mass spectrometer for detection.

Research Findings:

A study on the determination of Methylene Blue and its metabolites in aquatic products using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) provides valuable insights into the analytical behavior of the Methylene Blue cation. nih.govnih.gov The samples were extracted and purified before analysis. nih.gov The analytes were separated on a C18 column, which is a common choice for reversed-phase chromatography of organic molecules like Methylene Blue. nih.gov The method demonstrated good linearity over a concentration range of 1–500 µg/L, with a limit of quantification (LOQ) of 1.0 µg/kg. nih.govnih.gov The average recoveries were found to be in the range of 71.8–97.5%, with relative standard deviations (RSDs) between 1.05% and 8.63%. nih.govnih.gov

Another study focused on the quantitative determination of Methylene Blue in environmental samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). rsc.org This method also utilized a C18 column and an isocratic elution mode. rsc.org The use of UPLC allows for faster analysis times, with both Methylene Blue and an internal standard being separated in under 2 minutes. rsc.org The method showed excellent linearity (r² > 0.999) and low limits of detection (LOD) and quantification (LOQ) of 0.1 ng/mL and 0.4 ng/mL, respectively. rsc.org

The mass spectrometric detection in these studies was typically performed using electrospray ionization (ESI) in the positive ion mode, as the Methylene Blue cation is pre-charged. Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity, where the parent ion of Methylene Blue is selected and fragmented to produce characteristic product ions.

Interactive Data Table: LC-MS/MS Parameters for Methylene Blue Analysis

ParameterValueReference
Chromatographic Column Sunfire C18 (150 mm × 2.1 mm, 5 µm) nih.gov
Acquity® BEH C18 rsc.org
Mobile Phase Acetonitrile and water with formic acid nih.govrsc.org
Elution Mode Isocratic rsc.org
Ionization Mode Electrospray Ionization (ESI), Positive rsc.org
Detection Mode Multiple Reaction Monitoring (MRM) rsc.org
Parent Ion (m/z) 284.1Not explicitly stated
Product Ions (m/z) 256.1, 228.1, 199.1Not explicitly stated
Limit of Quantification (LOQ) 1.0 µg/kg nih.govnih.gov
0.4 ng/mL rsc.org
Linearity (r²) > 0.99 nih.gov
> 0.999 rsc.org

This data is based on the analysis of the Methylene Blue cation and is applicable to the analysis of this compound in solution.

Gas chromatography-mass spectrometry is another powerful hyphenated technique, although its application to Methylene Blue is less direct due to the compound's low volatility and thermal instability. Direct analysis of the salt is not feasible. However, GC-MS has been instrumental in identifying the degradation products of Methylene Blue, which can be important for understanding its stability and environmental fate. researchgate.net

Research Findings:

In studies investigating the photocatalytic degradation of Methylene Blue, GC-MS has been used to identify the volatile intermediate products. researchgate.net The analysis of these degradation products helps in elucidating the degradation pathways. For instance, the identification of fragments can indicate the cleavage of specific bonds within the Methylene Blue structure, such as the N-S heterocyclic group. researchgate.net

For the analysis of the intact Methylene Blue molecule by GC-MS, a derivatization step would likely be necessary to increase its volatility. However, the literature primarily focuses on the analysis of its degradation products.

Interactive Data Table: Identified Degradation Products of Methylene Blue by GC-MS

Retention Time (min)Identified CompoundMolecular Formulam/zReference
16.1862-Amino-5-dimethylamino-benzenesulfonic acid anionC₈H₁₁N₂SO₃215.0 researchgate.net
15.8014-Amino-benzenesulfonic acidC₆H₇NSO₃173.0Not explicitly stated
16.1542-Amino-5-hydroxy-benzenesulfonic acidC₆H₇NSO₄189.0Not explicitly stated

This table shows examples of degradation products identified in studies on Methylene Blue degradation and does not represent the direct analysis of the intact this compound.

Applications of Methylene Blue, Zinc Chloride Double Salt in Environmental and Materials Science Non Biological

Role as a Dye and Colorant in Industrial Chemistry

Methylene Blue, zinc chloride double salt is widely employed as a dye and colorant across several industries. macsenlab.com Its vibrant blue color and good solubility in water make it a suitable agent for coloring paper, textiles, and printing inks. macsenlab.com In these applications, the compound imparts a consistent and lasting hue to the materials. The quality of the dye for industrial use is often determined by its dye content, with specifications typically requiring a minimum of 95.0%. macsenlab.com

Advanced Oxidation Processes and Photocatalysis for Pollutant Degradation

In the realm of environmental remediation, this compound plays a crucial role in advanced oxidation processes (AOPs), particularly in the photocatalytic degradation of organic pollutants.

This compound as a Photosensitizer in Material Applications

As a photosensitizer, this compound can absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. This property is harnessed in various material applications. For instance, it can generate reactive oxygen species (ROS), which are highly reactive and can degrade organic compounds. nih.gov This characteristic is fundamental to its application in photocatalysis.

Mechanisms of Photocatalytic Degradation in Aqueous Systems

The photocatalytic degradation of pollutants using Methylene Blue often involves semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO2). scielo.org.mxnih.gov When these semiconductors are irradiated with UV light, electrons in the valence band are excited to the conduction band, leaving behind positively charged holes. scielo.org.mx These electron-hole pairs are highly reactive.

The photogenerated holes can directly oxidize organic molecules, leading to their degradation. scielo.org.mx Simultaneously, the electrons can react with dissolved oxygen to form superoxide (B77818) radicals (O₂•−). These radicals, along with hydroxyl radicals (•OH) formed from the reaction of holes with water, are powerful oxidizing agents that can break down complex organic pollutants like Methylene Blue into simpler, less harmful substances such as carbon dioxide and water. mdpi.com The degradation kinetics of Methylene Blue in such systems often follow a pseudo-first-order model. buu.ac.thnih.gov

Development of Hybrid Photocatalytic Materials

To enhance the efficiency of photocatalytic degradation, hybrid materials are being developed. These materials often involve immobilizing a photocatalyst, such as ZnO nanorods, onto a substrate with a high surface area, like activated carbon fibers (ACF). mdpi.com This combination, for example in a ZnO-NR/ACF nanocomposite, has shown significantly improved photocatalytic activity, degrading approximately 99% of Methylene Blue in two hours under UV irradiation. mdpi.com The synergistic effect between the high adsorption capacity of the substrate and the photocatalytic activity of the semiconductor leads to enhanced degradation rates. mdpi.com Other hybrid systems, such as ZnO-SnO₂ nanocomposites, have also demonstrated high degradation rates for Methylene Blue. researchgate.netdaneshyari.com

Adsorption Phenomena and Sorption Studies for Chemical Removal

Beyond photocatalysis, this compound is also a key compound in studies of adsorption, a process where molecules adhere to the surface of a solid or liquid. This is a widely used technique for removing pollutants from wastewater.

Adsorption Isotherms and Kinetics on Inorganic/Organic Substrates

The adsorption of Methylene Blue onto various substrates, both inorganic and organic, has been extensively studied to understand the efficiency and mechanism of removal. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase.

For instance, the adsorption of Methylene Blue on zinc chloride-activated carbon derived from wood apple outer shells was found to fit the Langmuir isotherm model well, with an adsorption capacity of 35.1 mg/g. researchgate.net Similarly, studies using porous activated carbon from shaddock peel showed a very high Methylene Blue adsorption capacity of 859.81 mg/g, also following the Langmuir model. mdpi.com The adsorption of Methylene Blue onto ZnO nanoparticles has also been investigated, with results indicating that the Freundlich isotherm model may be more suitable in some cases. researchgate.netyildiz.edu.trdergipark.org.tr

Adsorption kinetics, which describe the rate of adsorption, are often analyzed using models like the pseudo-first-order and pseudo-second-order models. The pseudo-second-order kinetic model has been found to be a good fit for the adsorption of Methylene Blue on various adsorbents, including modified sphagnum moss and ZnO nanoparticles, suggesting that the rate-limiting step may be chemisorption. researchgate.netyildiz.edu.trdergipark.org.trmdpi.com

Interactive Data Table: Adsorption Parameters for Methylene Blue on Various Substrates

AdsorbentAdsorption Isotherm ModelMaximum Adsorption Capacity (q_m) (mg/g)Kinetic ModelReference
ZnCl₂ Activated Carbon (Wood Apple Shell)Langmuir35.1Pseudo-second-order researchgate.net
Porous ZnCl₂ Activated Carbon (Shaddock Peel)Langmuir859.81Pseudo-second-order mdpi.com
ZnO NanoparticlesFreundlich12.78Pseudo-second-order researchgate.netyildiz.edu.trdergipark.org.tr
Modified Sphagnum MossFreundlichNot SpecifiedPseudo-second-order mdpi.com
TiO₂ Thin FilmsNot Specified10.5Pseudo-second-order nih.gov
ZnO Thin FilmsNot Specified6.5Pseudo-second-order nih.gov

Surface Interactions and Mechanism of Adsorption

The adsorption of Methylene Blue from aqueous solutions onto various surfaces is a widely studied process, crucial for the removal of this dye from industrial wastewater. The Methylene Blue cation, present in the zinc chloride double salt, interacts with adsorbent materials through a combination of mechanisms. The specific interactions depend on the nature of the adsorbent's surface and the conditions of the solution, such as pH and temperature.

The primary mechanisms governing the adsorption of the Methylene Blue cation include:

Electrostatic Interactions : As a cationic dye, Methylene Blue carries a positive charge. The surface charge of the adsorbent material is a critical factor. The point of zero charge (pHPZC) of an adsorbent indicates the pH at which its surface is neutral. At a pH higher than the pHPZC, the adsorbent surface becomes negatively charged, leading to strong electrostatic attraction with the positively charged Methylene Blue molecules. nih.govijcce.ac.ir Conversely, at a pH below the pHPZC, the surface is positively charged, causing repulsion and reducing adsorption efficiency. ijcce.ac.irscispace.comyildiz.edu.tr

Chemisorption : This process involves the formation of chemical bonds between the dye molecules and the adsorbent surface. Studies involving kinetics have often found that the adsorption process fits a pseudo-second-order model, which is indicative of chemisorption being the rate-limiting step. researchgate.netrsc.org This suggests a direct chemical interaction, such as ionic bonding between the dye and specific functional groups on the adsorbent.

Hydrogen Bonding : Functional groups on the adsorbent surface, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can form hydrogen bonds with the nitrogen atoms in the Methylene Blue molecule, facilitating its removal from the solution. nih.gov

Table 1: Factors Influencing the Adsorption of Methylene Blue
ParameterEffect on AdsorptionUnderlying MechanismReferences
pHAdsorption is generally higher at elevated pH levels (above the adsorbent's pHPZC).At higher pH, the adsorbent surface is more negatively charged, enhancing electrostatic attraction with the cationic dye. nih.govijcce.ac.irscispace.com
Adsorbent DoseIncreasing the adsorbent dose generally increases the percentage of dye removal.A higher dose provides a greater surface area and more available active sites for adsorption. scispace.comyildiz.edu.tr
Initial Dye ConcentrationAdsorption capacity (mg/g) increases with initial concentration, but removal efficiency (%) may decrease.Higher concentrations provide a greater driving force for mass transfer, but active sites can become saturated. ijcce.ac.iryildiz.edu.tr
TemperatureThe effect is variable; some studies report increased adsorption at higher temperatures.An increase may indicate an endothermic adsorption process, where higher temperatures enhance the mobility of dye molecules and the accessibility of pores. nih.govijcce.ac.ir
Agitation SpeedIncreased agitation speed can enhance the rate of adsorption.Reduces the boundary layer resistance around the adsorbent particles, facilitating the diffusion of dye molecules to the surface. scispace.com

Electrochemical Applications in Sensing and Energy (Non-Biological)

The Methylene Blue component of the zinc chloride double salt is a well-known redox-active compound, which allows it to be used in various electrochemical applications. sigmaaldrich.com Its ability to undergo reversible oxidation-reduction reactions is the basis for its function as a redox indicator and in the development of electrochemical sensors. tristains.com

Methylene Blue exhibits a defined electrochemical signature, typically a pair of symmetrical redox peaks in cyclic voltammetry, corresponding to its oxidized and reduced forms. This property allows it to act as an electrochemical probe. While many documented applications are in the realm of biosensing, the fundamental principles can be applied to non-biological systems. For instance, the redox state of Methylene Blue can be influenced by the presence of certain chemical species, allowing it to signal the detection of a target analyte through changes in the electrochemical response.

The double salt form, including the zinc chloride, can offer improved stability and solubility, which are beneficial properties for creating reliable electrochemical devices. tristains.com However, specific non-biological electrochemical applications for this compound in areas like energy storage (e.g., batteries, supercapacitors) or sensing of non-biological analytes are not extensively detailed in current scientific literature. The primary focus remains on exploiting the inherent redox properties of the Methylene Blue cation. sigmaaldrich.comsigmaaldrich.com

Table 2: Electrochemical Properties of Methylene Blue
PropertyDescriptionRelevance to Application
Redox ActivityUndergoes a reversible two-electron, one-proton reduction/oxidation process.Forms the basis for its use as a redox indicator and in electrochemical sensors.
Electrochemical SignatureProduces well-defined, symmetrical redox peaks in cyclic voltammetry.Allows for clear and quantifiable detection of its redox state.
Indicator FunctionChanges color based on the oxidation-reduction state of the solution.Useful in analytical chemistry for titrations and determining redox potentials. sigmaaldrich.comtristains.com

Catalysis in Non-Biological Organic Reactions

While Methylene Blue is extensively studied in the context of photocatalytic degradation—where it is the substance being broken down, often by catalysts like zinc oxide (ZnO)—its use as a catalyst for other non-biological organic reactions is not well-documented. researchgate.netmdpi.com The existing research primarily focuses on the decomposition of the dye itself as a model for water purification technologies. mdpi.combohrium.com

The role of this compound as a catalyst to facilitate or accelerate other organic synthesis reactions in a non-biological context appears to be a niche or underexplored area. The scientific literature available does not provide significant evidence or detailed research findings for its application in this specific catalytic role. Therefore, this remains an area with potential for future investigation.

Intermolecular Interactions and Supramolecular Chemistry of Methylene Blue, Zinc Chloride Double Salt

Host-Guest Chemistry with Synthetic Receptors

The large, planar, and cationic nature of the Methylene Blue molecule makes it an interesting guest for various synthetic macrocyclic hosts. These interactions are primarily driven by hydrophobic effects, van der Waals forces, electrostatic interactions, and hydrogen bonding. The zinc chloride component of the double salt typically does not directly participate in the primary host-guest interaction with the synthetic receptor, which encapsulates the organic dye cation.

Research has shown that Methylene Blue forms stable inclusion complexes with cyclodextrins (CDs), a family of cyclic oligosaccharides. The hydrophobic inner cavity of cyclodextrins can encapsulate the aromatic rings of the MB⁺ cation, shielding it from the aqueous environment. This encapsulation can lead to significant changes in the photophysical properties of the dye, such as a decrease in its aggregation and an increase in its fluorescence quantum yield.

The stability of these host-guest complexes is influenced by several factors, including the size of the cyclodextrin (B1172386) cavity and the pH of the medium. For instance, studies have demonstrated that charged cyclodextrin derivatives, such as carboxymethyl-β-cyclodextrin (CM-β-CD), exhibit stronger binding with the cationic MB⁺ dye at pH values above 5, compared to neutral β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov This enhanced affinity is attributed to the favorable electrostatic interactions between the negatively charged carboxylate groups of the host and the positive charge on the guest molecule. nih.gov The formation of these complexes can effectively break up the aggregates that Methylene Blue tends to form in aqueous solutions. nih.govresearchgate.net

Beyond cyclodextrins, calixarenes represent another class of synthetic receptors capable of forming complexes with Methylene Blue. These phenol-formaldehyde cyclic oligomers possess a defined cavity that can be tailored to bind specific guests. Anionic calixarenes, such as sulfonato-calixarenes, are particularly effective at binding cationic guests like MB⁺ through a combination of hydrophobic and electrostatic interactions. acs.orgacs.org The complexation can be detected through spectroscopic changes and has applications in the development of sensors and molecular recognition systems. acs.org

Table 1: Formation Constants of Methylene Blue with Cyclodextrin Derivatives

Host MoleculeGuest MoleculeFormation Constant (K_f) (M⁻¹)ConditionsReference
Carboxymethyl-β-cyclodextrin (CM-β-CD)Methylene Blue (MB⁺)483pH > 5 nih.gov
β-cyclodextrin (β-CD)Methylene Blue (MB⁺)Not specified, weaker than CM-β-CDpH > 5 nih.gov
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Methylene Blue (MB⁺)Not specified, weaker than CM-β-CDpH > 5 nih.gov
β-cyclodextrin (β-CD)Methylene Blue (MB⁺)Not specified, forms stable complexNot specified researchgate.netresearchgate.net

Complexation with Inorganic Ions and Metal Clusters

The title compound, Methylene Blue, zinc chloride double salt, is itself a complex formed between the Methylene Blue cation (MB⁺), chloride anions (Cl⁻), and a zinc chloride species, often represented as the tetrachlorozincate dianion ([ZnCl₄]²⁻). The precise structure involves electrostatic interactions between the organic cation and the inorganic chloro-complex of zinc. nih.gov The empirical formula can be represented as (C₁₆H₁₈N₃S)₂[ZnCl₄] or C₃₂H₃₆Cl₄N₆S₂Zn. nih.gov

The Methylene Blue cation can also act as a ligand, coordinating to various metal ions through its heteroatoms. Density functional theory (DFT) studies suggest that the nitrogen atom of the central thiazine (B8601807) ring is the most likely coordination site for d¹⁰ transition metal cations. researchgate.net The sulfur atom is generally not favored for coordination due to its positive charge. researchgate.net

The interaction of Methylene Blue with zinc is central to the formation of the double salt and has been utilized in the construction of metal-organic frameworks (MOFs). For example, zinc-imidazolate frameworks (ZIFs) and other zinc-based MOFs have been used for the adsorption and photocatalytic degradation of Methylene Blue. researchgate.netrsc.org In these structures, the Methylene Blue molecule interacts with the zinc-containing framework, although it may not be a primary building ligand of the framework itself. ijcce.ac.irnih.gov The interaction is often a combination of electrostatic attraction between the cationic dye and anionic sites on the MOF, as well as π-π stacking. rsc.org

Furthermore, the complexation of Methylene Blue with other metal clusters has been observed in the context of photocatalysis. Zinc oxide (ZnO) and zinc vanadate (B1173111) (Zn₃(VO₄)₂) nanoparticles, for example, can interact with Methylene Blue, facilitating its degradation under light irradiation. researchgate.netnih.gov These interactions are typically surface adsorption phenomena, where the dye complexes with the metal oxide surface, enabling efficient charge transfer for photocatalysis. crimsonpublishers.commdpi.com

Intercalation Studies in Inorganic Layered Materials

The cationic nature and planar geometry of the Methylene Blue molecule make it an ideal candidate for intercalation into the interlayer spaces of various inorganic layered materials. This process involves the exchange of native interlayer cations with the MB⁺ cation, leading to the formation of hybrid organic-inorganic materials with modified properties. The zinc chloride double salt provides a source of MB⁺ cations for this ion exchange process.

A significant body of research has focused on the intercalation of Methylene Blue into smectite clays, such as montmorillonite. cas.czresearchgate.netgeoscienceworld.org Upon intercalation, the MB⁺ molecules arrange themselves within the galleries of the clay, causing an expansion of the interlayer spacing, which is readily observable by X-ray diffraction (XRD). cas.czresearchgate.net The orientation of the intercalated dye molecules can vary from lying flat to being tilted with respect to the silicate (B1173343) layers, depending on the charge density of the clay and the concentration of the dye. cambridge.org This intercalation often leads to an enhanced thermal stability of the dye. cas.czresearchgate.net

Layered double hydroxides (LDHs), particularly those containing zinc, are another important class of host materials for Methylene Blue intercalation. ZnAl-LDHs, for instance, have been shown to intercalate MB⁺, and the resulting materials exhibit interesting photocatalytic properties for the degradation of organic pollutants. mdpi.com The arrangement of the dye within the LDH galleries can influence the material's light-absorbing and catalytic capabilities.

Vanadium oxides (V₂O₅) also possess a layered structure that can accommodate Methylene Blue. The intercalation of MB into the V₂O₅·nH₂O xerogel galleries expands the interlayer distance, which can enhance ion mobility. jenergychem.com These hybrid materials have been investigated as potential cathodes for aqueous zinc-ion batteries, where the intercalated Methylene Blue can also participate in coordination reactions with Zn²⁺, contributing to the energy storage mechanism. jenergychem.com

Table 2: Intercalation of Methylene Blue in Various Layered Inorganic Materials

Host MaterialIntercalated SpeciesBasal Spacing (d) / Change in Spacing (Δd)ObservationsReference
Na⁺-MontmorilloniteMethylene Blue (MB⁺)Increase of 5.8 ÅIntercalation confirmed by XRD and IR spectroscopy; improved thermal stability of the dye. cas.czresearchgate.net
Ca-Montmorillonite (SAz-1)Methylene Blue (MB⁺)d₀₀₁ spacing decreases with increasing HCl concentration during intercalation.Adsorption from acid solutions proceeds in two waves; formation of H-aggregates in the interlayer. geoscienceworld.org
ZnAl-Layered Double Hydroxide (LDH)Methylene Blue (MB⁺)Not specifiedResulting composite shows photocatalytic activity for MB degradation. mdpi.com
Vanadium Oxide Hydrate (HVO)Methylene Blue (MB⁺)Interlayer spacing enlargedHybrid material used as a cathode in aqueous zinc-ion batteries with a mixed energy storage mechanism. jenergychem.com
Montmorillonite (Mt)PAni@CTABd-spacing increases from 1.54 nm (Mt) to 2.11 nm (CTAB-Mt) to 2.23 nm (PAni@CTAB-Mt)Functionalized clay used for enhanced adsorption of Methylene Blue. mdpi.com

Future Research Trajectories and Emerging Opportunities

Development of Novel Synthetic Routes for Enhanced Sustainability

The traditional synthesis of thiazine (B8601807) dyes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is poised to pivot towards "green chemistry" principles to enhance the sustainability of producing Methylene Blue, zinc chloride double salt. nih.govresearchgate.net Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, increase yields, and reduce the need for harsh solvents. nih.govresearchgate.net Research into applying microwave and ultrasonic irradiation to the synthesis of thiazine precursors or the formation of the double salt could lead to more rapid and environmentally benign manufacturing processes. researchgate.net

Use of Green Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a promising avenue. mdpi.com Furthermore, the development and implementation of reusable solid acid-base or heterogeneous metal catalysts can minimize waste and improve process efficiency. mdpi.com

One-Pot Synthesis: Designing a streamlined, one-pot reaction where the thiazine dye is synthesized and complexed with zinc chloride without isolating intermediates would significantly improve atom economy and reduce operational complexity. nih.gov

Adopting these sustainable strategies could lower the environmental footprint of production, reduce costs, and align the manufacturing of this compound with modern standards of sustainable chemical processing. nih.gov

Exploration of Advanced Spectroscopic and Imaging Techniques for Characterization

While standard techniques like UV-Visible and FTIR spectroscopy are routinely used, a deeper understanding of the this compound's structure-property relationships necessitates more advanced characterization methods. Future research should focus on employing a suite of sophisticated analytical tools:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques could elucidate the precise coordination environment of the zinc chloride with the Methylene Blue cation, providing insights into the electronic interactions between the metal salt and the organic dye.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the exact stoichiometry and structure of the double salt complex.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of the compound. Obtaining a crystal structure would provide invaluable data on bond lengths, angles, and intermolecular interactions, which are crucial for computational modeling and understanding its material properties. mdpi.com

Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to image the morphology and electronic properties of the double salt on surfaces at the nanoscale, which is particularly relevant for applications in thin films and nanocomposites.

A comprehensive characterization using these advanced methods will provide a more detailed molecular and electronic picture of the compound, enabling a more rational design of materials for specific applications.

Expansion of Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and behavior of chemical compounds, thereby guiding experimental work. For this compound, the expansion of computational studies represents a significant opportunity.

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure, spectroscopic properties, and reactivity of the double salt. researchgate.netnih.gov Such studies can predict its HOMO-LUMO energy gap, which is crucial for understanding its optical and electronic behavior, and model its adsorption energies on various substrates. researchgate.netresearchgate.net Recent DFT studies have successfully investigated the demethylation of Methylene Blue by reactive oxygen species and its adsorption onto zinc-based oxide surfaces, providing a strong foundation for modeling the double salt itself. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can predict the behavior of the double salt in different solvent environments and its interaction with other molecules or materials in a composite. This is particularly useful for understanding the mechanisms of self-assembly or the dispersion of the compound within a polymer matrix.

Predictive Isotherm and Kinetic Models: While many studies have modeled the adsorption kinetics of Methylene Blue onto various materials, future work could focus on developing models that predict how the zinc chloride component of the double salt influences these interactions. sigmaaldrich.com

These computational approaches can accelerate the discovery of new applications by allowing for in-silico screening of the compound's performance in various scenarios, from electronic devices to catalytic systems.

Unexplored Applications in Emerging Technologies (Non-Biological)

Beyond its established use as a dye, research into this compound can unlock its potential in various emerging, non-biological technologies. macsenlab.com

Organic Electronics: Metal-organic complexes are increasingly studied for their unique optoelectronic properties. rsc.org The semiconducting nature of Methylene Blue, potentially tunable by the inclusion of zinc chloride, suggests possible applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or as a component in dye-sensitized solar cells (DSSCs). Research could focus on fabricating and characterizing thin films of the double salt to evaluate its charge transport and photophysical properties.

Chemical Sensors: The chromophoric nature of Methylene Blue means its absorption spectrum can be sensitive to its chemical environment. This property could be exploited to develop colorimetric sensors. Future work might involve incorporating the double salt into a matrix and exposing it to various analytes, monitoring for spectral shifts that could indicate the presence of specific ions or molecules.

Energy Storage: The redox activity of the Methylene Blue cation suggests potential applications in electrochemical energy storage systems, such as redox flow batteries or supercapacitors. The zinc chloride salt may influence the electrochemical stability and redox potential of the dye, a hypothesis that warrants experimental investigation.

The following table summarizes potential non-biological applications and the key properties to be investigated.

Emerging Technology AreaKey Property of this compoundResearch Focus
Organic Electronics Semiconductor properties, light absorptionThin-film fabrication, charge mobility measurement, device prototyping (e.g., OFETs, DSSCs)
Chemical Sensors Chromophoric and redox activityDevelopment of colorimetric or electrochemical sensors for specific analytes
Energy Storage Reversible redox behaviorInvestigation as a catholyte in redox flow batteries or as an electrode material in supercapacitors

Synergistic Research with Other Chemical Entities to Form Advanced Composites

The creation of advanced composites by combining this compound with other materials offers a promising route to develop materials with enhanced or novel functionalities. A significant body of research already exists on the use of Methylene Blue in conjunction with materials like zinc oxide (ZnO), graphene oxide (GO), and mesoporous silica (B1680970) for photocatalysis and adsorption. mdpi.comnih.govmdpi.com Future research can build upon this foundation.

Semiconductor Nanocomposites: Integrating the double salt with wide-bandgap semiconductors like ZnO or TiO2 can create composites for enhanced photocatalysis. bohrium.comnih.gov The dye can act as a photosensitizer, absorbing visible light and transferring energy to the semiconductor, thereby improving its efficiency in degrading pollutants. nih.gov Green synthesis methods, using plant extracts for example, are being explored to create these ZnO-based nanocomposites. nih.govazonano.com

Carbon-Based Composites: Composites with materials like graphene oxide (GO) or activated carbon have shown superior performance in adsorbing pollutants, including Methylene Blue. scielo.org.zaresearchgate.net Future work could explore using the this compound as a functional component within these composites, investigating how the zinc salt affects the electronic and adsorptive properties of the final material.

Mesoporous Silica Composites: The high surface area and ordered pore structure of materials like SBA-15 make them excellent hosts for dye molecules. deswater.com Incorporating the double salt into the pores of SBA-15 could lead to stable materials for controlled release applications, catalysis, or sensing. proquest.commdpi.com The interaction between the dye and the silica framework can be tailored to optimize performance.

The synergy in these composites arises from the combination of the properties of each component—for instance, the high surface area of a substrate with the photoactive or redox-active nature of the double salt. mdpi.com

Q & A

Q. What are the key considerations for synthesizing methylene blue, zinc chloride double salt to ensure high purity?

The synthesis involves oxidizing a mixture of dimethylaniline and p-amino-dimethyl aniline with sodium thiosulfate, sodium dichromate, and hydrochloric acid in the presence of zinc chloride. Critical factors include stoichiometric control of zinc chloride (to form the double salt) and reaction temperature modulation (60–80°C) to avoid over-oxidation. Post-synthesis, recrystallization in ethanol-water mixtures improves purity, as zinc chloride reduces solubility for easier isolation .

Q. How does the zinc chloride component influence the compound’s stability and solubility in aqueous solutions?

The zinc chloride double salt is less hygroscopic and more stable than the pure methylene blue cation. Its reduced solubility in water (~20–30 mg/mL at 25°C) allows controlled precipitation in staining protocols. Zinc ions also stabilize the phenothiazine structure, minimizing photodegradation during microscopy .

Q. What standardized methods exist for quantifying this compound in mixed matrices?

UV-Vis spectrophotometry at λmax 664 nm (aqueous solutions) or 609 nm (ethanol) is standard. For complex matrices, HPLC with a C18 column and mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30 v/v) achieves >95% recovery. Calibration curves must account for potential zinc interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox potentials for this compound across studies?

Discrepancies arise from pH-dependent redox behavior (E° = −0.25 V to +0.01 V vs. SHE) and zinc’s coordination effects. Use cyclic voltammetry in buffered solutions (e.g., pH 7.4 PBS) with a glassy carbon electrode. Pre-purge solutions with nitrogen to eliminate oxygen interference, and validate against ferrocene/ferrocenium reference .

Q. What experimental designs optimize adsorption studies of this compound on nanomaterials?

Conduct batch experiments with controlled parameters: pH (3–10), initial concentration (10–200 mg/L), and temperature (25–45°C). Use Langmuir and Freundlich isotherms to model data. For mechanistic insights, FTIR and XPS can identify binding sites (e.g., Zn<sup>2+</sup> interacting with carboxyl groups on adsorbents) .

Q. How does the double salt structure affect its interaction with nucleic acids in staining applications?

The zinc chloride component enhances affinity for phosphate groups in DNA/RNA via Zn<sup>2+</sup> coordination, improving contrast in fixed cells. However, excess zinc may precipitate nucleic acids. Optimize staining protocols using 0.1–0.3% w/v solutions in methanol-acetic acid (3:1) with 2–5 min incubation .

Q. What strategies mitigate batch-to-batch variability in spectroscopic assays using this compound?

Variability often stems from inconsistent dye content (e.g., 80% vs. >90%). Pre-characterize batches via elemental analysis (Zn content: ~12.5% w/w) and TLC (Rf = 0.45 in ethyl acetate:methanol, 4:1). Normalize concentrations using extinction coefficients (ε664 = 74,000 M<sup>−1</sup>cm<sup>−1</sup>) .

Methodological Challenges

Q. How can researchers address conflicting reports on the compound’s cytotoxicity in live-cell imaging?

Discrepancies arise from zinc’s dual role as a stabilizer and toxicity source. Perform dose-response assays (0.1–10 µM) with viability markers (e.g., MTT). For live cells, use zinc-free methylene blue derivatives or chelate excess Zn<sup>2+</sup> with EDTA (0.1–1 mM) without altering redox activity .

Q. What advanced techniques elucidate the zinc coordination environment in the double salt?

X-ray crystallography or EXAFS can resolve Zn<sup>2+</sup> binding sites. For solution studies, use <sup>1</sup>H-NMR with deuterated DMSO to observe shifts in methylene blue’s aromatic protons upon zinc coordination. Theoretical DFT calculations further validate coordination geometry .

Safety and Handling

Q. What precautions are critical when handling this compound in nanoparticle synthesis?

Avoid airborne dust (risk of respiratory irritation). Use fume hoods, PPE (nitrile gloves, goggles), and HEPA-filtered vacuums for spills. Store in airtight containers at 15–25°C; zinc chloride is hygroscopic and may hydrolyze to HCl in humid conditions, degrading the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.